4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-2-one core, which is a derivative of coumarin, and a piperazine ring substituted with a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound binds to these transporters and inhibits their function .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis . This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function .
Pharmacokinetics
The compound’s selectivity for ent2 over ent1 suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and changes in adenosine function . This can have various molecular and cellular effects, depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with ENTs . Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with the compound for binding to ENTs .
Biochemical Analysis
Biochemical Properties
For instance, some piperazine derivatives have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy .
Cellular Effects
The cellular effects of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one are yet to be fully explored. Similar compounds have been shown to influence cell function. For example, certain piperazine derivatives have been found to exhibit efficacy in antagonizing the basal G protein coupling activity of CB1, a cannabinoid receptor, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .
Molecular Mechanism
It’s suggested that similar compounds can bind to CB1 more selectively than cannabinoid receptor type 2, with a Ki value of 220 nM . This suggests that the compound might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and palladium catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a known inhibitor of human equilibrative nucleoside transporters and shares structural similarities with 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one.
1-Bis(4-fluorophenyl)methyl piperazine: Another related compound, often used in the synthesis of pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of a chromen-2-one core with a fluorophenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOADMSAIQCEGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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